molecular formula C12H19N3O B1419334 1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide CAS No. 1087792-06-0

1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide

Cat. No.: B1419334
CAS No.: 1087792-06-0
M. Wt: 221.3 g/mol
InChI Key: LIRIWSUNPZLBEM-UHFFFAOYSA-N
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Description

1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrrolo[1,2-a]pyrazine core, which is known for its biological activity and versatility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted amine with a carboxylic acid derivative, followed by cyclization to form the pyrrolo[1,2-a]pyrazine ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide involves its interaction with specific molecular targets. For instance, as a glycine transporter 1 inhibitor, it binds to the transporter and inhibits the reuptake of glycine, leading to increased levels of glycine in the synaptic cleft . This can modulate neurotransmission and potentially alleviate symptoms of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide is unique due to its specific structural features and its ability to inhibit glycine transporter 1. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-methyl-N-propan-2-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-8(2)14-12(16)11-5-4-10-9(3)13-6-7-15(10)11/h4-5,8-9,13H,6-7H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRIWSUNPZLBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=C(N2CCN1)C(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide
Reactant of Route 2
1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide
Reactant of Route 3
1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide
Reactant of Route 4
1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide
Reactant of Route 6
1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide

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